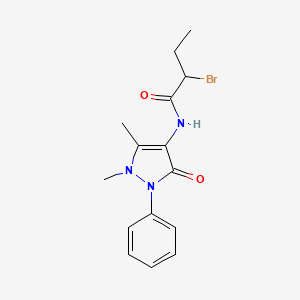

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide

説明

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name reflects its intricate molecular architecture:

- Core structure : A pyrazolone ring (1H-pyrazol-3-one) substituted at position 4 with a butanamide group.

- Substituents :

- A bromine atom at the β-position of the butanamide side chain.

- Methyl groups at positions 1 and 5 of the pyrazolone ring.

- A phenyl group at position 2.

Molecular formula : $$ \text{C}{15}\text{H}{18}\text{Br}\text{N}{3}\text{O}{2} $$ .

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 875851-74-4 | |

| Molecular Weight | 352.23 g/mol | |

| SMILES Notation | CCC(Br)C(NC1=C(C)N(C)N(C2=CC=CC=C2)C1=O)=O | |

| InChI Key | RSLGQRKMKXCTMT-UHFFFAOYSA-N |

The pyrazolone ring’s dihydro-1H configuration indicates partial saturation, while the bromine atom introduces electrophilic reactivity critical for molecular interactions.

Historical Context of Pyrazole-Based Compound Development

Pyrazole derivatives have been studied since the 19th century:

- 1883 : Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), establishing pyrazoles as antipyretics.

- 1950s–1970s : Focus shifted to halogenated pyrazoles, with bromine emerging as a key substituent for enhancing bioactivity.

- 21st century : Advances in X-ray crystallography (e.g., fragment screening with 4-bromopyrazole) enabled precise mapping of ligand-binding "hot spots" in proteins like HIV-1 reverse transcriptase.

The target compound builds on this legacy, combining bromine’s electronic effects with a butanamide side chain for targeted receptor interactions.

Significance of Brominated Pyrazole Derivatives in Medicinal Chemistry

Bromine’s role in drug design includes:

- Enhanced binding affinity : Halogen bonds between bromine and protein residues (e.g., carbonyl oxygens) improve target engagement.

- Metabolic stability : Bromination reduces susceptibility to oxidative degradation compared to non-halogenated analogs.

- Selectivity modulation : In monoamine oxidase (MAO) inhibitors, brominated pyrazolines exhibit >100-fold selectivity for MAO-B over MAO-A, critical for neurodegenerative disease therapeutics.

Comparative analysis of halogenated pyrazoles :

While the biological activity of this compound remains under investigation, its structural analogs demonstrate promising pharmacokinetic profiles.

特性

IUPAC Name |

2-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2/c1-4-12(16)14(20)17-13-10(2)18(3)19(15(13)21)11-8-6-5-7-9-11/h5-9,12H,4H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLGQRKMKXCTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide typically involves the following steps:

Formation of the Pyrazolone Core: : The pyrazolone core can be synthesized by reacting phenylhydrazine with a β-keto ester or β-diketone under acidic conditions.

Bromination: : The pyrazolone core is then brominated using bromine in the presence of a suitable catalyst.

Amide Formation: : The final step involves the reaction of the brominated pyrazolone with butanamide under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

化学反応の分析

Types of Reactions

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles replace the bromine.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: : Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF)

Major Products Formed

Oxidation: : Carboxylic acids or ketones

Reduction: : Alcohols or amines

Substitution: : Iodides or fluorides

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies on similar pyrazole derivatives have demonstrated their potential as lead molecules in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- The structure of 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide allows for modifications that can enhance its selectivity and potency against various cancer cell lines.

-

Anti-inflammatory Effects :

- Compounds with similar pyrazole structures have been studied for their anti-inflammatory effects. The introduction of the bromine atom may enhance the compound's interaction with biological targets involved in inflammatory pathways.

-

Antimicrobial Properties :

- The pyrazole moiety is known for its antimicrobial activity. This compound could potentially be developed into an antimicrobial agent through further structural modifications to optimize efficacy against bacterial and fungal strains.

Materials Science Applications

-

Fluorescent Probes :

- Pyrazole derivatives are being explored as fluorescent probes in biological imaging applications. Their photophysical properties can be tuned by modifying substituents on the pyrazole ring, potentially allowing for the development of new imaging agents that can selectively target specific cellular components .

-

Polymer Chemistry :

- The reactivity of the bromine atom in this compound allows it to serve as a building block in polymer synthesis. It can be incorporated into polymer matrices to provide enhanced thermal stability or specific functional properties.

Biochemical Applications

-

Enzyme Inhibition Studies :

- The compound can be used in enzyme inhibition assays to study its interaction with various enzymes that play critical roles in metabolic pathways. Understanding these interactions could lead to the development of new therapeutic agents targeting specific biochemical pathways.

-

Biomolecular Studies :

- Its unique structure makes it a candidate for studying biomolecular interactions, particularly in the context of protein-ligand binding studies. This could help elucidate mechanisms of action for potential therapeutic applications.

Case Study 1: Anticancer Activity

In a study focusing on similar pyrazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, demonstrating promising anticancer activity .

Case Study 2: Fluorescent Probes

A family of pyrazolo[1,5-a]pyrimidines was synthesized and characterized for their fluorescence properties. These compounds were shown to selectively stain lipid droplets in HeLa cells, indicating their potential as biomarkers for cellular imaging .

作用機序

The mechanism by which 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide exerts its effects involves:

Molecular Targets: : The compound interacts with specific enzymes or receptors in the body.

Pathways Involved: : It may modulate signaling pathways related to inflammation, pain, or microbial growth.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following compounds share the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core but differ in substituents at position 4:

Key Observations :

- Amide vs. Ketone : The presence of an amide group (vs. ketone in ) introduces hydrogen-bonding capabilities, affecting crystal packing and solubility .

Anticancer Activity (IC₅₀ Values):

Crystallographic and Hydrogen-Bonding Patterns

- Dihedral Angles : In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives, dihedral angles between the pyrazole and aryl rings range from 37.4° to 67.0°, influencing molecular planarity and intermolecular interactions .

- Hydrogen Bonding : Amide groups form R₂²(10) graph-set motifs via N–H···O interactions, stabilizing dimeric structures . Bromine’s larger van der Waals radius may alter packing efficiency compared to chloro analogs.

生物活性

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound has a complex structure characterized by a pyrazole ring and a butanamide moiety. Its molecular formula is , and it features the following key functional groups:

- Bromine atom : Enhances biological activity through halogen bonding.

- Pyrazole ring : Known for various biological activities including anti-inflammatory and anti-cancer properties.

- Butanamide group : Contributes to the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the pyrazole core through cyclization reactions.

- Bromination to introduce the bromine substituent.

- Amide formation via reaction with butanoic acid derivatives.

Antimicrobial Properties

Research indicates that compounds related to 2-bromo derivatives exhibit antimicrobial activity. For instance, similar pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties .

Enzyme Inhibition

Studies have evaluated the inhibitory effects of related compounds on various enzymes:

- Alkaline Phosphatases (APs) : Compounds with similar structures were screened against human recombinant alkaline phosphatase and showed varying degrees of inhibition . This suggests potential applications in treating conditions where AP activity is altered.

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| Compound A | h-TNAP | 45 |

| Compound B | h-IAP | 60 |

| 2-Bromo-N-(...) | h-GCAP | TBD |

Anti-inflammatory Activity

The pyrazole core is associated with anti-inflammatory effects. Compounds bearing this structure have been shown to inhibit pro-inflammatory cytokines in vitro, indicating that this compound may also exert similar effects .

Case Studies

Several studies have highlighted the biological relevance of pyrazole derivatives:

- Case Study on Anticancer Activity : A derivative similar to 2-Bromo-N-(...) was tested in cancer cell lines (HeLa and L929) and demonstrated cytotoxic effects through apoptosis induction .

- Case Study on Antioxidant Properties : Research has shown that compounds with similar structures possess antioxidant properties, reducing oxidative stress markers in cellular models .

Q & A

Basic: What are the common synthetic routes for 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a derivative with a similar pyrazole core was prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K, with triethylamine as a catalyst . Key optimization steps include:

- Temperature control : Maintaining low temperatures (e.g., 273 K) to minimize side reactions.

- Catalyst selection : Triethylamine enhances coupling efficiency by neutralizing acidic byproducts.

- Purification : Column chromatography or recrystallization (e.g., from methylene chloride) yields high-purity products .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : and NMR identify substituents (e.g., bromine shifts at δ 3.5–4.0 ppm for CHBr) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .

- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., m/z 389.04 for [M+H]) .

- Elemental analysis : Validates purity (>98%) .

Advanced: How can single-crystal X-ray diffraction resolve the three-dimensional structure and intermolecular interactions of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

- Crystallization : Slow evaporation from dichloromethane/ethanol mixtures yields suitable crystals .

- Data collection : MoKα radiation (λ = 0.71073 Å) at 293 K, with absorption correction (e.g., ψ-scan) .

- Structural analysis :

Advanced: What strategies are effective in analyzing conflicting bioactivity data from structural analogs?

Answer:

Contradictions in bioactivity (e.g., varying IC values) arise from structural modifications. Resolution strategies include:

- Substituent analysis : Compare bromo vs. chloro derivatives (e.g., bromine’s electron-withdrawing effects enhance electrophilic reactivity) .

- Conformational studies : Molecular docking identifies binding interactions (e.g., pyrazole ring π-stacking with protein targets) .

- In vitro validation : Standardized assays (e.g., enzyme inhibition) under controlled pH/temperature reduce variability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Answer:

SAR studies focus on:

- Core modifications : Replacing the pyrazole ring with triazolo-pyrimidine alters binding affinity .

- Substituent effects : Introducing sulfonamide groups enhances solubility and bioavailability .

Advanced: What computational methods are suitable for predicting the compound’s reactivity and stability?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., bromine’s σ-hole for SN2 reactions) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., dichloromethane’s role in stabilizing intermediates) .

- ADMET profiling : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Basic: How can researchers address challenges in scaling up synthesis without compromising yield?

Answer:

- Batch optimization : Gradual reagent addition prevents exothermic runaway reactions.

- Solvent selection : Dichloromethane’s low boiling point (40°C) facilitates easy removal .

- Catalyst recycling : Immobilized EDC reduces costs .

Advanced: What crystallographic parameters are critical for validating the compound’s structure?

Answer:

SCXRD validation requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。